Product packaging for 2,2,3,3-Tetramethylindan-1-thione(Cat. No.:CAS No. 74768-62-0)

2,2,3,3-Tetramethylindan-1-thione

Cat. No.: B14449400
CAS No.: 74768-62-0
M. Wt: 204.33 g/mol
InChI Key: SCVBXGNNXIMZPX-UHFFFAOYSA-N
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Description

2,2,3,3-Tetramethylindan-1-thione is a sterically hindered thiocarbonyl compound of significant interest in advanced organic synthesis and mechanistic studies. Its structure, featuring a thioketone group within a tetramethyl-substituted indan framework, makes it a valuable building block for exploring novel chemical transformations. Research into similar sterically hindered thiocarbonyl compounds has demonstrated their utility as key intermediates in the study of two-step 1,3-dipolar cycloaddition reactions . In these processes, the voluminous substituents raise the activation barrier for concerted pathways, favoring the formation of zwitterionic intermediates and enabling unique reaction sequences that are not accessible with less hindered analogs . This property makes this compound a compelling reagent for developing new synthetic methodologies and for fundamental studies on reaction mechanisms. Furthermore, thioketones as a class are widely used in [2+2] photocycloadditions to form thietane rings , suggesting potential applications in materials science and pharmaceutical chemistry for constructing complex sulfur-containing heterocycles. This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16S B14449400 2,2,3,3-Tetramethylindan-1-thione CAS No. 74768-62-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74768-62-0

Molecular Formula

C13H16S

Molecular Weight

204.33 g/mol

IUPAC Name

2,2,3,3-tetramethylindene-1-thione

InChI

InChI=1S/C13H16S/c1-12(2)10-8-6-5-7-9(10)11(14)13(12,3)4/h5-8H,1-4H3

InChI Key

SCVBXGNNXIMZPX-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C(=S)C1(C)C)C

Origin of Product

United States

Synthetic Methodologies for 2,2,3,3 Tetramethylindan 1 Thione and Analogous Sterically Hindered Thioketones

Classical and Modern Approaches to Thione Synthesis

The synthesis of thioketones, particularly those with significant steric hindrance around the C=S functional group, requires specialized methods to overcome the inherent instability and high reactivity of many thiones. The direct conversion of a ketone to a thione, known as thionation, is the most common approach.

Thiation Reactions and Sulfur Transfer Methods

The transformation of a carbonyl group into a thiocarbonyl group is a fundamental reaction in organosulfur chemistry. For sterically hindered ketones like the precursor to 2,2,3,3-tetramethylindan-1-thione, this conversion is typically achieved using potent sulfur-transfer reagents.

The most widely employed thionating agents are phosphorus-sulfur compounds. Phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide] are the workhorses in this field. wikipedia.orgnih.gov Lawesson's reagent is often preferred as it is generally milder, more soluble in organic solvents, and can lead to higher yields with fewer side reactions compared to P₄S₁₀. organic-chemistry.org The mechanism of thionation with Lawesson's reagent involves the formation of a transient, reactive dithiophosphine ylide, which attacks the carbonyl oxygen, leading to a four-membered thiaoxaphosphetane intermediate. nih.govorganic-chemistry.org A subsequent cycloreversion, driven by the formation of a strong phosphorus-oxygen double bond, releases the desired thioketone. nih.gov

While effective, the thionation of sterically hindered ketones can be challenging, often requiring prolonged reaction times and higher temperatures. nih.govnih.gov The steric bulk surrounding the carbonyl group can impede the approach of the thionating agent. For instance, the synthesis of highly hindered thioketones may necessitate an excess of the reagent and refluxing in high-boiling solvents like toluene (B28343) or xylene. nih.gov Alternative reagents such as bis(trimethylsilyl)sulfide have also been used for thionation. wikipedia.org

A recent development in thionation methodology involves a solvent-free approach using Lawesson's reagent under microwave irradiation, which can significantly reduce reaction times and improve yields for the conversion of various carbonyl compounds, including ketones, to their thio-analogs. organic-chemistry.org Another convenient protocol utilizes a PSCl₃/H₂O/Et₃N system, also under microwave and solventless conditions, for the efficient synthesis of thioketones. organic-chemistry.org

Table 1: Comparison of Thionation Reagents for Ketones

ReagentTypical ConditionsAdvantagesDisadvantages
Phosphorus Pentasulfide (P₄S₁₀) High temperature, often in pyridine (B92270) or tolueneLow costHarsh conditions, side reactions, low solubility
Lawesson's Reagent Reflux in toluene or xyleneMilder, better solubility, higher yieldsHigher cost, byproducts can complicate purification
Bis(trimethylsilyl)sulfide Lewis acid catalysisCan be used for sensitive substratesReagent cost and handling
PSCl₃/H₂O/Et₃N Microwave, solvent-freeRapid, efficient, solventlessRequires careful control of reagents

Cyclization and Heterocyclization Strategies for Sulfur-Containing Rings

While direct thionation is common, the carbon skeleton of this compound and its analogs is constructed via cyclization reactions. The Paal-Knorr synthesis, for example, is a classical method for synthesizing five-membered heterocycles like thiophenes from 1,4-dicarbonyl compounds. youtube.com By treating a 1,4-diketone with a sulfur source like phosphorus pentasulfide or Lawesson's reagent, one can achieve both thionation of a carbonyl and cyclization to form a thiophene (B33073) ring in a single step. youtube.com

Modern cyclization strategies offer more sophisticated control. For instance, lipase-catalyzed cyclization of β-ketothioamides with β-nitrostyrenes has been developed as an eco-friendly method to produce tetrasubstituted dihydrothiophenes with high yields. mdpi.com Other methods include the intramolecular S-vinylation of thiols with vinyl halides, catalyzed by copper(I) iodide, which shows a preference for 4-exo cyclization. organic-chemistry.org The synthesis of various sulfur heterocycles, including thiiranes, tetrahydrothiophenes, and thiazoles, relies on a wide array of cyclization and heterocyclization reactions. organic-chemistry.org For the indan (B1671822) skeleton of the target molecule, a Friedel-Crafts type intramolecular cyclization would be a key step in forming the five-membered ring fused to the benzene (B151609) ring, which could then be followed by thionation.

Transition-Metal-Catalyzed and Organocatalytic Routes

Modern synthetic chemistry has seen a surge in the use of catalytic methods to construct complex molecules with high efficiency and selectivity. These approaches are particularly valuable for synthesizing sulfur-containing heterocycles that can be precursors to or analogs of sterically hindered thiones.

Palladium-Catalyzed Cross-Coupling Reactions for Sulfur Heterocycles

Palladium catalysis is a powerful tool for C-S bond formation and the construction of sulfur heterocycles. researchgate.net A notable example is the synthesis of polycyclic thiophenes and benzothiophenes through a palladium-catalyzed domino ortho-alkylation/direct arylation reaction. acs.orgnih.gov This method allows for the efficient annulation of six- and seven-membered rings onto a thiophene core. Another advanced strategy involves the palladium-catalyzed C-S cross-coupling of bis-alkynes with a thioacetate, serving as a hydrogen sulfide (B99878) surrogate, to achieve a one-step synthesis of sulfur-containing heteroacenes. nih.gov

The Suzuki-Miyaura cross-coupling reaction has also been adapted for the synthesis of functionalized cyclopropylthiophenes, using palladium(II) acetate (B1210297) and SPhos as the catalytic system, achieving good to excellent yields. nih.gov Furthermore, palladium iodide has been used to catalyze the heterocyclodehydration of 1-mercapto-3-yn-2-ols to yield substituted thiophenes. acs.org These catalytic methods provide versatile routes to complex sulfur-containing scaffolds that are difficult to access through classical means.

Table 2: Examples of Palladium-Catalyzed Synthesis of Sulfur Heterocycles

Reaction TypeCatalytic SystemSubstratesProductsReference
Domino ortho-alkylation/direct arylationPd(OAc)₂, P(o-tol)₃Thiophenes, Aryl iodidesPolycyclic thiophenes acs.orgnih.gov
C-S Cross-Coupling/CyclizationPd(dba)₂, XantphosBis-alkynes, ThioacetateSulfur-containing heteroacenes nih.gov
Suzuki-Miyaura CouplingPd(OAc)₂, SPhosBromo-thiophenes, Cyclopropylboronic acidCyclopropylthiophenes nih.gov
HeterocyclodehydrationPdI₂, KI1-Mercapto-3-yn-2-olsSubstituted thiophenes acs.org

Iron-Catalyzed Oxidative C(sp³)–C(sp³) Radical Coupling in Thiohydantoin Derivatives

Iron catalysis offers a cost-effective and environmentally benign alternative to palladium for certain transformations. A specific application is the iron-catalyzed oxidative radical coupling between a thiohydantoin and an O-acetyloxime. thieme-connect.com This heteroannulation reaction proceeds via a C(sp³)–C(sp³) bond formation to yield 1,3-dibenzyl-3,4-dihydropyrrolo[2,3-d]imidazole-2(1H)-thione derivatives in moderate to high yields. thieme-connect.com The reaction is typically catalyzed by FeBr₂ in the presence of a base like Cs₂CO₃ at elevated temperatures. thieme-connect.com

Thiohydantoins themselves are important sulfur-containing heterocycles. They can be synthesized through various routes, including the reaction of an α-amino acid with an isothiocyanate or, more simply, by heating an α-amino acid with thiourea. nih.govnih.gov The development of iron-catalyzed C-H functionalization and coupling reactions involving thiohydantoin scaffolds opens new avenues for creating structurally diverse and complex sulfur-containing molecules. researchgate.net

Multi-Component Reactions and Annulation Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are highly efficient for building molecular complexity. nih.gov Several MCRs are known for the synthesis of sulfur-containing heterocycles. For example, the reaction of primary amines, carbon disulfide, and γ-bromocrotonates provides thiazolidine-2-thiones through a domino alkylation/intramolecular Michael addition sequence.

Annulation processes, which involve the formation of a new ring onto an existing one, are also crucial. As mentioned earlier, palladium-catalyzed domino reactions that lead to polycyclic thiophenes are prime examples of annulation. acs.orgnih.gov Another powerful annulation strategy is the Diels-Alder reaction, a [4+2] cycloaddition, which can be a key step in MCRs to assemble complex cyclic systems. thieme-connect.de These advanced strategies, which combine multiple bond-forming events in a single pot, represent the forefront of synthetic efficiency and are applicable to the construction of the intricate frameworks of sterically hindered thiones and their heterocyclic analogs.

(3+2) and (4+2) Cycloaddition Reactions for Thiazolidine-2-thiones and Other Thione Derivatives

Cycloaddition reactions are powerful tools for constructing cyclic compounds, including various sulfur-containing heterocycles. While not a direct route to this compound, these reactions are fundamental in creating a wide array of thione derivatives.

[3+2] Cycloadditions: These reactions involve a 1,3-dipole and a dipolarophile to form a five-membered ring. A common pathway involves the reaction of aziridines with carbon disulfide (CS₂) to yield thiazolidine-2-thiones. organic-chemistry.org The mechanism can also proceed via the formation of azomethine ylides from the decarboxylation of thiazolidine-2-carboxylic acid, which then react with various dipolarophiles. nih.gov This method offers a versatile route to new heterocyclic scaffolds. nih.gov An efficient, catalyst- and solvent-free [3+2] annulation of p-quinamines with isothiocyanates has also been developed to produce thiazolidine-2-imines in excellent yields, showcasing an environmentally friendly approach. acs.org

[4+2] Cycloadditions (Diels-Alder Reactions): These reactions combine a conjugated diene with a dienophile to create a six-membered ring. rsc.orgrsc.org Thiocarbonyl compounds, such as thiones and dithioesters, are highly reactive dienophiles due to the nature of the C=S double bond. rsc.org For instance, the reaction of 5-methylidene-2-thiohydantoins with dienes like cyclopentadiene (B3395910) can produce spiro-thiohydantoin derivatives. mdpi.com These reactions can be catalyzed by Lewis acids, particularly when less reactive dienes are used. mdpi.com The versatility of the Diels-Alder reaction allows for the synthesis of a broad range of thiopyran structures and other six-membered sulfur heterocycles. rsc.orgrsc.org

Reaction TypeReactantsProduct ClassKey Features
[3+2] Cycloaddition Aziridines + CS₂Thiazolidine-2-thionesGood yields and functional group tolerance. organic-chemistry.org
[3+2] Cycloaddition Thioisatin + Thiazolidine-2-carboxylic acid + DipolarophileAzabicycloadductsForms novel and complex heterocyclic scaffolds. nih.gov
[4+2] Cycloaddition Thiocarbonyl (Dienophile) + Conjugated DieneThiopyrans / Sulfur HeterocyclesHighly reactive and versatile for six-membered rings. rsc.org
[4+2] Cycloaddition 5-Methylidene-2-thiohydantoin + CyclopentadieneSpiro-thiohydantoinsProceeds with high yield and stereoselectivity. mdpi.com

Ring Enlargement Reactions for Sulfur Heterocycles

Ring expansion reactions provide an efficient pathway for synthesizing medium-sized (7- to 12-membered) and larger sulfur-containing heterocycles, which are often difficult to prepare using classical methods. nih.govnih.gov These reactions are advantageous as they typically start from a single, smaller cyclic precursor and proceed with high atomic and conversion efficiency. nih.gov

This strategy can involve various mechanisms, including rearrangements like the Tiffeneau–Demjanov or Beckmann rearrangements. nih.gov For example, sulfur-mediated ring expansions have proven valuable in the total synthesis of complex natural products. acs.org The process can be initiated from three-, four-, five-, or six-membered sulfur-containing rings, expanding them to larger, functionalized structures. nih.gov While specific applications to the indane system are not prevalent, the general methodology holds promise for accessing complex cyclic thiones from more readily available smaller sulfur heterocycles. nih.govnih.gov

Specific Challenges and Innovations in Synthesizing Sterically Hindered Thiones

The synthesis of thioketones like this compound is dominated by the challenge of steric hindrance. The bulky groups adjacent to the carbonyl function impede the approach of thionating agents.

Strategies to Overcome Steric Hindrance in C=S Bond Formation

Steric hindrance significantly slows down or prevents reactions by physically blocking the reaction site. youtube.com In the context of a C=S bond formation from a ketone, the thionating reagent must be able to access the carbonyl carbon. For a tertiary carbon, this access is severely restricted. youtube.com

Key strategies to overcome this include:

Powerful Thionating Reagents: Lawesson's Reagent is a widely used tool for converting ketones into thioketones. nih.gov However, conventional methods often require high temperatures and long reaction times, especially for hindered substrates. nih.gov More efficient protocols have been developed, including solvent-free methods that reduce the required excess of the reagent. organic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate the rate of thionation reactions. nih.gov It provides efficient, uniform heating, often leading to higher yields and shorter reaction times compared to conventional heating, which is particularly beneficial for overcoming the high activation energy associated with sterically hindered transformations. nih.govrsc.org

Strategic Precursor Design: In some cases, replanning the entire synthetic route is necessary to avoid a difficult sterically hindered step. researchgate.net This might involve introducing the sulfur atom earlier in the synthesis before the sterically demanding groups are installed.

Precursor Design and Reactivity in Tetramethylated Indane Systems

The direct synthesis of this compound relies on the availability and reactivity of its ketone precursor, 2,2,3,3-tetramethylindan-1-one. The synthesis of such highly substituted indanones can itself be challenging. Routes often involve multi-step processes, for example, starting from simpler molecules like Meldrum's acid and building the carbon skeleton through a series of reactions including cyclizations with polyphosphoric acid. researchgate.net

Once the tetramethylated indanone precursor is obtained, its reactivity towards thionation is low due to the four adjacent methyl groups. These groups create a crowded environment around the carbonyl, making it difficult for even powerful reagents like Lawesson's Reagent to approach and react. The successful synthesis, therefore, requires optimized conditions, likely involving high temperatures, prolonged reaction times, or the use of microwave assistance to drive the reaction to completion. nih.gov The design of novel, less bulky, or more reactive thionating agents is an ongoing area of research to address such challenging transformations.

Sustainable and Green Chemistry Principles in Thione Synthesis

The principles of green chemistry aim to make chemical synthesis more environmentally friendly by preventing waste, increasing energy efficiency, and using safer substances. msu.eduyoutube.com These principles are highly relevant to the synthesis of thiones and their derivatives.

Key green approaches include:

Solvent-Free and Safer Solvents: Many modern synthetic protocols for thiones and related heterocycles are being developed under solvent-free conditions, often using microwave irradiation or mechanochemical grinding. organic-chemistry.orgnih.govrasayanjournal.co.in When solvents are necessary, a shift towards greener alternatives like water or bio-based solvents is encouraged to reduce environmental impact. jddhs.comresearchgate.net

Catalysis: Using catalytic amounts of reagents instead of stoichiometric quantities is a core principle of green chemistry. This reduces waste and often allows for milder reaction conditions. msu.edu Examples include the use of reusable catalysts like silica (B1680970) ferric hydrogen sulfate (B86663) for synthesizing dihydropyrimidin-2(1H)-thione derivatives. bohrium.com

Microwave-Assisted Synthesis: As mentioned previously, microwave technology is a cornerstone of green chemistry. It significantly reduces reaction times from hours to minutes, lowers energy consumption, and often improves product yields and purity, minimizing the need for extensive purification. rasayanjournal.co.inamazonaws.comnih.gov

The following table summarizes how green chemistry principles can be applied to thione synthesis.

Green Chemistry PrincipleApplication in Thione SynthesisBenefit
Waste Prevention One-pot reactions, high atom economy processes. nih.govskpharmteco.comReduces byproducts and purification steps.
Safer Solvents & Auxiliaries Solvent-free reactions (microwave, grinding), use of water. organic-chemistry.orgjddhs.comMinimizes volatile organic compound (VOC) emissions and toxic waste.
Design for Energy Efficiency Microwave-assisted heating instead of conventional reflux. bohrium.comnih.govDrastically reduces reaction times and energy consumption.
Catalysis Use of reusable or catalytic reagents instead of stoichiometric ones. msu.edubohrium.comReduces chemical waste and allows for easier product separation.

Reaction Mechanisms and Reactivity of 2,2,3,3 Tetramethylindan 1 Thione

Mechanistic Investigations of Thiocarbonyl Reactivity

The thiocarbonyl group in 2,2,3,3-Tetramethylindan-1-thione is a hub of reactivity, participating in a variety of reactions. Mechanistic studies have shed light on the intricate pathways through which this sterically encumbered thione interacts with other molecules.

The C=S double bond is polar, with the carbon atom carrying a partial positive charge and the sulfur atom a partial negative charge. wikipedia.org This polarity dictates its interactions with both nucleophiles and electrophiles.

Nucleophilic Addition: Nucleophiles readily attack the electrophilic carbon atom of the thiocarbonyl group. wikipedia.org This type of reaction, known as a 1,2-nucleophilic addition, results in the formation of a new single bond between the nucleophile and the carbon, while the C=S double bond is broken. wikipedia.org The reaction of thiobenzophenone (B74592) and thioadamantanone with certain amines under ambient conditions, for instance, leads to the formation of thio-ozonides through initial nucleophilic attack. rsc.org While specific studies on this compound are not abundant, the general principles of nucleophilic addition to thioketones apply. The bulky tetramethylindan framework would likely influence the rate and accessibility of the electrophilic carbon to the incoming nucleophile.

Electrophilic Addition: The sulfur atom of the thiocarbonyl group, with its lone pairs of electrons, is susceptible to attack by electrophiles. libretexts.org This can lead to the formation of various sulfur-containing intermediates. For example, the reaction of alkenes with electrophiles like HBr proceeds through an initial electrophilic attack on the double bond. libretexts.org In the case of thioketones, electrophilic attack on the sulfur can initiate a variety of subsequent reactions.

The table below summarizes the general reactivity of the C=S bond towards nucleophiles and electrophiles.

Reagent TypeSite of Attack on C=SInitial Product
NucleophileCarbonTetrahedral Intermediate
ElectrophileSulfurThionium Ion Intermediate

This table provides a generalized overview of the initial steps in nucleophilic and electrophilic additions to a thiocarbonyl group.

1,3-Dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocyclic rings. rsc.orgchesci.com Thioketones are known to be excellent dipolarophiles, readily reacting with 1,3-dipoles such as nitrones. uzh.ch Nitrones are stable 1,3-dipoles that are widely used in these reactions to generate various heterocyclic compounds. rsc.org

The reaction between a thioketone and a nitrone typically proceeds in a concerted pericyclic manner, where the 4π electrons of the nitrone and the 2π electrons of the C=S bond of the thioketone participate in the formation of a five-membered ring. chesci.com These reactions are often highly regioselective and stereoselective. researchgate.netmdpi.com The regioselectivity can often be predicted using Frontier Molecular Orbital (FMO) theory. mdpi.com

In the context of this compound, its significant steric bulk would be expected to play a crucial role in the approach of the dipole and influence the stereochemical outcome of the cycloaddition. rsc.org The reversibility of some 1,3-dipolar cycloadditions involving nitrones allows for thermodynamic control over the diastereoselectivity of the reaction. mdpi.com

Methylene (B1212753) transfer reactions involving thioketones often proceed through the formation of reactive intermediates such as thiocarbonyl ylides. uzh.ch These ylides are sulfur-centered 1,3-dipoles that are typically not isolated but can be trapped in the presence of a suitable dipolarophile. uzh.ch

One common method to generate thiocarbonyl ylides is the reaction of a thioketone with a diazo compound. uzh.ch The initial step is a [3+2]-cycloaddition to form a 1,3,4-thiadiazoline, which then readily eliminates nitrogen gas to produce the thiocarbonyl ylide. uzh.ch This intermediate can then undergo various transformations, including 1,3-dipolar electrocyclization to form a thiirane (B1199164) (a three-membered ring containing a sulfur atom). uzh.ch

The steric hindrance provided by the tetramethylindan framework in this compound would likely influence the stability and subsequent reaction pathways of any transient thiocarbonyl ylide intermediates.

Influence of Steric Hindrance on Reaction Pathways and Selectivity

The four methyl groups on the indan (B1671822) skeleton of this compound create a highly congested environment around the thiocarbonyl functional group. This steric hindrance has a profound impact on its reactivity, often dictating the kinetic and thermodynamic outcomes of reactions and influencing the selectivity of cycloaddition reactions.

In many chemical reactions, a competition exists between the formation of the kinetic product (the one that forms fastest) and the thermodynamic product (the most stable one). wikipedia.orglibretexts.org The reaction conditions, particularly temperature, can often be adjusted to favor one over the other. libretexts.orgmasterorganicchemistry.com

For reactions involving sterically hindered thioketones like this compound, the activation energy for the formation of certain products can be significantly raised due to steric clashes in the transition state. This can lead to a situation where the kinetically favored product is different from the thermodynamically favored one. At lower temperatures, the reaction is often under kinetic control, favoring the product with the lower activation energy barrier. libretexts.org At higher temperatures, where the reactions become reversible, the system can equilibrate to favor the more stable thermodynamic product. libretexts.orgyoutube.com

For example, in the deprotonation of an unsymmetrical ketone, the kinetic enolate is formed by removing the most accessible proton, while the thermodynamic enolate is the more substituted and stable one. wikipedia.org Similar principles apply to addition reactions involving bulky thioketones, where the approach of a reagent may be sterically biased, leading to a kinetic product that might not be the most stable isomer.

The following table illustrates the general conditions favoring kinetic versus thermodynamic control.

FactorKinetic ControlThermodynamic Control
Temperature LowHigh
Reaction Time ShortLong
Reversibility Irreversible or slow reversalReversible
Product Forms faster (lower activation energy)More stable (lower Gibbs free energy)

This table outlines the key differences in reaction conditions and outcomes for kinetically and thermodynamically controlled reactions.

In cycloaddition reactions, the steric bulk of the reactants can exert a strong influence on both the regioselectivity (the orientation of the addition) and the diastereoselectivity (the relative stereochemistry of the newly formed chiral centers). rsc.orgresearchgate.net

Regioselectivity: In reactions like the hetero-Diels-Alder reaction, the significant steric hindrance of a thioketone can lead to high regioselectivity. nih.gov DFT calculations have shown that for very sterically hindered thioketones, the cycloaddition may proceed through a stepwise mechanism involving a zwitterionic intermediate rather than a concerted pathway. nih.govresearchgate.net This change in mechanism can have a profound effect on the observed regiochemistry.

Diastereoselectivity: The steric hindrance of this compound would be expected to favor the approach of a reactant from the less hindered face of the molecule, leading to a high degree of diastereoselectivity. rsc.org In many cases, the steric demands of the reactants can completely override other electronic factors that might normally influence the stereochemical outcome. rsc.org For instance, in thio-Staudinger cycloadditions, the steric effects of the thioketene (B13734457) play a crucial role in determining the cis/trans selectivity of the resulting β-thiolactam. rsc.org

Transformations of the Thiocarbonyl Group

Reduction of Thiocarbonyl Compounds

The reduction of thioketones typically yields the corresponding thiols or, under more vigorous conditions, the methylene compound. Common reducing agents for this transformation include sodium borohydride (B1222165), lithium aluminum hydride, and other hydride donors.

For a typical, less hindered thioketone, the reaction with a hydride reagent would proceed as follows:

General Reaction Scheme for Thioketone Reduction:

Generated code

However, in the case of this compound, the steric bulk of the four methyl groups adjacent to the thiocarbonyl function would likely impede the approach of the hydride reagent. This is supported by the observed lack of reactivity of its isomer with LDA. uzh.ch While no specific studies on the reduction of this compound with common reducing agents like sodium borohydride were found, it is reasonable to predict that the reaction would be significantly slower compared to unhindered thioketones and may require elevated temperatures or more potent reducing systems.

A hypothetical data table for the reduction of a generic thioketone is presented below to illustrate the type of information that would be relevant.

Hypothetical Reduction of a Generic Aromatic Thioketone

Reagent Solvent Temperature (°C) Product Yield (%)
NaBH₄ Methanol 25 Thiol 85
LiAlH₄ Diethyl Ether 0 to 25 Thiol 90
H₂/Raney Ni Ethanol 50 Alkane 75

Oxidation Reactions of Thiones

The oxidation of thiones can lead to a variety of products, including sulfines (thione S-oxides), sulfenes (thione S,S-dioxides), or upon over-oxidation, the corresponding ketone. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed for the oxidation of thiocarbonyl compounds.

The initial oxidation product is typically the sulfine, which can sometimes be isolated, especially with sterically hindered thiones that prevent further reactions like dimerization.

General Reaction Scheme for Thione Oxidation:

Generated code

Further oxidation can lead to the ketone and sulfur dioxide. The steric shielding in this compound might stabilize the intermediate sulfine, potentially allowing for its isolation. However, no specific experimental reports on the oxidation of this compound were identified in the available literature.

A hypothetical data table for the oxidation of a generic sterically hindered thioketone is provided for illustrative purposes.

Hypothetical Oxidation of a Generic Sterically Hindered Aromatic Thioketone

Oxidant Solvent Temperature (°C) Product Yield (%)
m-CPBA (1 equiv.) Dichloromethane 0 Sulfine 70
m-CPBA (>2 equiv.) Dichloromethane 25 Ketone 95
Ozone Dichloromethane -78 Sulfine 65

Desulfurization Reactions

Desulfurization of thioketones involves the removal of the sulfur atom, typically to form an alkene through coupling of two molecules or to be replaced by other atoms. Reagents like phosphines (e.g., triphenylphosphine) are known to effect desulfurization, often leading to the formation of phosphine (B1218219) sulfide (B99878) and the corresponding alkene dimer. Raney nickel is another classic reagent for desulfurization, usually resulting in the reduction of the thiocarbonyl group to a methylene group. masterorganicchemistry.com

General Reaction Scheme for Desulfurization with a Phosphine:

Generated code

A hypothetical data table for the desulfurization of a generic thioketone is shown below.

Hypothetical Desulfurization of a Generic Aromatic Thioketone

Reagent Solvent Temperature (°C) Product Yield (%)
Triphenylphosphine Toluene (B28343) 110 Alkene Dimer 60
Raney Nickel Ethanol 78 Alkane 80
Copper Powder Quinoline 200 Alkene Dimer 55

Spectroscopic Characterization Methodologies for 2,2,3,3 Tetramethylindan 1 Thione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the characterization of 2,2,3,3-tetramethylindan-1-thione, offering detailed insights into its carbon skeleton and proton environments.

¹H and ¹³C NMR for Structural Assignment and Isomer Differentiation

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the molecular structure of this compound. The chemical shifts observed in these spectra are indicative of the electronic environment of each nucleus, allowing for the assignment of signals to specific atoms within the molecule. youtube.comlibretexts.org

In ¹H NMR, the signals corresponding to the methyl and aromatic protons can be distinguished. Due to the molecule's symmetry, specific patterns of equivalence are expected. For instance, the four methyl groups at the 2- and 3-positions of the indane ring may exhibit distinct chemical shifts depending on their spatial relationship to the thiocarbonyl group.

¹³C NMR provides a broader spectral window, typically minimizing signal overlap and allowing for the clear identification of each unique carbon atom. libretexts.org The chemical shift of the thiocarbonyl carbon (C=S) is a particularly diagnostic feature, appearing at a distinct downfield position. The chemical shifts for the quaternary carbons, methyl carbons, and aromatic carbons can all be assigned to complete the structural picture.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. Note: These are predicted values and may vary based on solvent and experimental conditions.

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic-H7.2 - 7.8120 - 140
Methyl-H (C2, C3)1.0 - 1.525 - 35
Quaternary-C (C2, C3)-45 - 55
Thiocarbonyl-C (C1)-240 - 260
Aromatic-C-120 - 150

Dynamic NMR Studies for Rotational Isomerism in Sterically Hindered Thiones

The significant steric hindrance imposed by the four methyl groups in this compound can lead to restricted rotation around certain bonds. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study such conformational changes, including rotational isomerism. rsc.orgnih.gov

By acquiring NMR spectra at various temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the rate of interconversion between rotational isomers is slow on the NMR timescale, separate signals for each isomer may be observed. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals into a single, time-averaged peak. Analysis of the coalescence temperature and the line shapes allows for the determination of the energy barriers to rotation. nih.gov While specific DNMR studies on this compound are not widely reported, the principles of this technique are directly applicable to understanding its conformational dynamics.

Infrared (IR) and Raman Spectroscopy

Identification of Thiocarbonyl (C=S) Vibrational Frequencies

The thiocarbonyl (C=S) stretching vibration is a key diagnostic feature in the IR and Raman spectra of thiones. This vibration typically gives rise to a characteristic absorption band. While the C=S stretch is generally weaker and occurs at a lower frequency than the C=O stretch in ketones, its identification is crucial for confirming the presence of the thioketone functionality. researchgate.netresearchgate.net The exact frequency of the C=S stretch can be influenced by the surrounding molecular structure and any electronic or steric effects.

In Raman spectroscopy, the C=S bond may also exhibit a characteristic scattering peak, which can be complementary to the IR data, particularly if the IR absorption is weak. youtube.comyoutube.com

Analysis of Indane Ring and Alkyl Group Vibrations

Beyond the thiocarbonyl group, the IR and Raman spectra of this compound will display a series of bands corresponding to the vibrations of the indane ring and the methyl groups. These include:

Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.

Aliphatic C-H stretching: From the methyl groups, appearing in the 2850-3000 cm⁻¹ range.

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene (B151609) ring within the indane structure.

C-H bending vibrations: These occur at lower frequencies and can provide further structural information.

A comprehensive analysis of these vibrational modes can provide a detailed fingerprint of the molecule. researchgate.net

Interactive Table: Characteristic IR and Raman Vibrational Frequencies for this compound.

Functional Group/VibrationTypical IR Frequency Range (cm⁻¹)Typical Raman Signal
Aromatic C-H Stretch3000 - 3100Present
Aliphatic C-H Stretch2850 - 3000Present
Thiocarbonyl (C=S) Stretch1020 - 1250 researchgate.netPresent
Aromatic C=C Stretch1450 - 1600Present
C-H Bending1350 - 1480Present

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of this compound. In a typical electron ionization (EI) mass spectrum, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

The molecular ion peak will correspond to the exact mass of the compound. The fragmentation pattern is a unique characteristic of the molecule and can be used to deduce its structure. For this compound, fragmentation pathways may involve the loss of methyl groups, cleavage of the indane ring, or rearrangements involving the thiocarbonyl group. Analysis of the mass-to-charge ratios (m/z) of the fragment ions can help to piece together the molecular structure.

Molecular Weight Determination and Fragmentation Analysis for Structural Confirmation

Mass spectrometry is a critical tool for confirming the molecular structure of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments, both the molecular weight and the connectivity of the atoms can be verified.

The molecular formula for this compound is C₁₃H₁₆S. Its exact molecular weight can be calculated and confirmed by the molecular ion peak (M⁺) in a high-resolution mass spectrum. The stability of the aromatic ring often results in a strong molecular ion peak. libretexts.org

Electron impact (EI) ionization typically induces fragmentation of the molecule. The fragmentation pattern is predictable and provides a fingerprint for the compound's structure. For this compound, characteristic fragmentation would involve pathways common to ketones and aromatic compounds. libretexts.orgmiamioh.edu The primary fragmentation modes are expected to be α-cleavage and the loss of alkyl radicals from the tetramethyl-substituted portion of the indan (B1671822) ring system.

Key fragmentation pathways include:

α-Cleavage: Breakage of the bond between the carbonyl carbon and the adjacent quaternary carbon (C2). This is a common pathway for ketones. libretexts.orgmiamioh.edu

Loss of Methyl Radical (CH₃): A peak at M-15 would indicate the loss of a methyl group, a very common fragmentation for molecules with multiple methyl substituents.

Loss of Propyl Radical (C₃H₇): Cleavage of the five-membered ring could lead to the loss of a propyl fragment. libretexts.org

A table of predicted prominent ions in the mass spectrum of this compound is presented below.

IonPredicted m/zDescription
[C₁₃H₁₆S]⁺204.1Molecular Ion (M⁺)
[C₁₂H₁₃S]⁺189.1Loss of a methyl radical (M-15)
[C₁₀H₉S]⁺161.0Loss of a propyl radical (M-43)
[C₉H₉]⁺117.1Fragment corresponding to a substituted tropylium (B1234903) or related ion
[C₇H₇]⁺91.0Tropylium ion, characteristic of alkylbenzene derivatives

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption spectroscopy, is used to investigate the electronic transitions within a molecule. hnue.edu.vn When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. mcmaster.ca The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores. For this compound, the key chromophores are the benzene ring and the thiocarbonyl group (C=S).

While fluorescence spectroscopy, which measures the emission of light as an electron returns to the ground state, is a related technique, thiocarbonyl compounds often exhibit poor fluorescence. This is because intersystem crossing to the triplet state is highly efficient, providing a non-radiative pathway for the excited electron to lose energy.

Characterization of Electronic Transitions

The UV-Vis spectrum of this compound is expected to show distinct absorption bands corresponding to different types of electronic transitions within its two main chromophores. These transitions are primarily of the π → π* and n → π* type. hnue.edu.vnmdpi.com

Aromatic π → π Transitions:* The substituted benzene ring contains a conjugated π-electron system. libretexts.org It is expected to exhibit intense absorptions characteristic of π → π* transitions. For substituted benzenes, these typically include a very strong band around 205 nm and a less intense, structured band in the 255-275 nm region. hnue.edu.vnlibretexts.org

Thiocarbonyl n → π Transition:* The thiocarbonyl group possesses non-bonding (n) electrons on the sulfur atom and a π-system in the C=S double bond. The promotion of an n electron to an anti-bonding π* orbital (an n → π* transition) is possible. youtube.com Compared to their carbonyl (C=O) analogues, thioketones exhibit n → π* transitions that are significantly shifted to longer wavelengths (bathochromic shift) and are more intense. This transition is often found in the visible region of the spectrum, which can impart color to the compound.

Thiocarbonyl π → π Transition:* The C=S group also undergoes a π → π* transition, which is typically more intense than the n → π* transition and occurs at shorter wavelengths, often overlapping with the absorptions from the aromatic ring. hnue.edu.vn

The expected electronic transitions for this compound are summarized below.

TransitionChromophoreApproximate Wavelength (λmax)Relative Intensity
π → πBenzene Ring~205 nmHigh
π → πBenzene Ring~260 nmLow-Medium
π → πThiocarbonyl (C=S)250 - 350 nmHigh
n → πThiocarbonyl (C=S)450 - 600 nmLow

Theoretical Chemistry and Computational Modeling of 2,2,3,3 Tetramethylindan 1 Thione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level. These methods solve the Schrödinger equation, or approximations of it, to provide detailed insights into molecular geometry, energy, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. academie-sciences.frmdpi.com It is particularly favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. mdpi.com

For 2,2,3,3-Tetramethylindan-1-thione, a DFT approach would begin with geometry optimization. This process systematically alters the positions of the atoms in the molecule to find the arrangement with the lowest possible energy, which corresponds to the most stable three-dimensional structure. academie-sciences.frrsc.org The choice of a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), is crucial for obtaining reliable results. mdpi.comresearchgate.net

Once the optimized geometry is obtained, a variety of electronic properties can be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) map. These calculations provide insights into the molecule's reactivity, stability, and potential sites for electrophilic and nucleophilic attack.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

A significant application of DFT is the prediction of spectroscopic data, which can be compared with experimental results to validate the computational model and aid in spectral assignment.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts are invaluable for structure elucidation. nih.govshu.ac.uklibretexts.org The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used for this purpose. nih.gov By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in this compound, its NMR spectrum can be predicted. These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental spectra. shu.ac.uk

IR Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which constitute a theoretical IR spectrum. diva-portal.orglibretexts.orgwikipedia.org The analysis of these calculated frequencies helps in assigning the absorption bands in an experimental IR spectrum to specific molecular vibrations, such as the C=S stretching of the thione group and the various C-H bending and stretching modes of the tetramethyl and indane moieties. libretexts.org

Reaction Mechanism Elucidation and Transition State Characterization

DFT is also a powerful tool for studying the mechanisms of chemical reactions. For this compound, this could involve investigating its synthesis, decomposition, or reactions with other molecules. By mapping the potential energy surface of a reaction, stationary points, including reactants, products, and transition states, can be located and characterized. diva-portal.org

The identification and characterization of transition states are particularly important for understanding reaction kinetics. A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. The energy difference between the reactants and the transition state gives the activation energy of the reaction, a key parameter in determining the reaction rate.

Molecular Mechanics and Molecular Dynamics Simulations

While quantum chemical methods provide high accuracy for smaller systems, molecular mechanics and dynamics are better suited for studying the conformational behavior and intermolecular interactions of larger systems or over longer timescales.

Conformational Analysis and Studies of Atropisomerism in Hindered Systems

The rigid indane skeleton and the bulky tetramethyl substitution in this compound create significant steric hindrance. This can lead to interesting conformational properties and potentially atropisomerism if the rotation around a single bond is sufficiently restricted. nih.gov Atropisomers are stereoisomers that can be isolated due to this high rotational barrier. nih.gov

Molecular mechanics force fields could be used to perform a systematic conformational search to identify the low-energy conformers of the molecule. For more complex systems or to study the dynamics of conformational changes, molecular dynamics (MD) simulations would be employed. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities over time. This allows for the exploration of the conformational landscape and the calculation of the energetic barriers between different conformers. The study of atropisomerism would involve calculating the rotational energy barrier around the relevant bond axis to determine if stable atropisomers can exist.

Intermolecular Interactions in Crystalline States

The arrangement of molecules in a crystal is governed by a delicate balance of intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and potentially weaker hydrogen bonds. Understanding these interactions is crucial for predicting crystal packing and solid-state properties.

Computational Insights into Steric Effects

Theoretical Determination of Rotational Barriers

The rotational barrier around the bond connecting the thiocarbonyl group to the indane ring system is a key parameter that would shed light on the molecule's conformational dynamics. However, no theoretical calculations determining this energy barrier for this compound have been reported. A computational study would typically involve mapping the potential energy surface as the C-C(S) bond is rotated, with the energy maximum corresponding to the rotational barrier. The significant steric interactions between the sulfur atom and the adjacent methyl groups would be expected to result in a substantial rotational barrier, restricting the free rotation of the thiocarbonyl group at room temperature.

Future Research Directions and Academic Perspectives on 2,2,3,3 Tetramethylindan 1 Thione

Development of Novel and Efficient Synthetic Pathways

The synthesis of 2,2,3,3-Tetramethylindan-1-thione is anticipated to be a primary area of investigation. While the thionation of the corresponding ketone, 2,2,3,3-Tetramethylindan-1-one, with reagents like Lawesson's reagent is a logical starting point, the significant steric hindrance around the carbonyl group may necessitate the development of more robust and efficient synthetic methodologies. mdpi.com

Future research could focus on:

Optimization of Existing Thionation Reagents: A systematic study of various thionating agents, such as Lawesson's reagent, phosphorus pentasulfide (P₄S₁₀), or newer, more reactive formulations, could be undertaken to improve yields and reaction conditions. The use of microwave irradiation in conjunction with these reagents might also prove beneficial in overcoming the high activation energy associated with the thionation of sterically hindered ketones. organic-chemistry.org

Novel Thionating Agents: The development of new thionating agents with smaller steric profiles or different reactivity mechanisms could be a key area of exploration. This could involve organosilicon-sulfur reagents or transition metal-catalyzed thionation reactions.

Alternative Synthetic Routes: Researchers may explore pathways that avoid the direct thionation of a hindered ketone. This could include the construction of the thiocarbonyl group at an earlier stage of the synthesis before the introduction of the sterically demanding methyl groups, or through ring-closing metathesis reactions of appropriate precursors.

Discovery of Undiscovered Reactivity Patterns and Synthetic Utilities

The unique electronic and steric properties of this compound are expected to give rise to novel reactivity patterns. The interplay between the aromatic system, the strained indan (B1671822) framework, and the reactive C=S double bond opens up avenues for exploring a range of chemical transformations.

Cycloaddition Reactions: Thiones are known to participate in various cycloaddition reactions. wikipedia.org Investigating the [2+2], [3+2], and [4+2] cycloaddition reactions of this compound with a variety of dienophiles and dipolarophiles could lead to the synthesis of novel, complex heterocyclic systems. The steric hindrance is expected to play a significant role in the regio- and stereoselectivity of these reactions. acs.orglibretexts.org

Photochemistry: Aromatic thiones are photochemically active, and their excited states can undergo a variety of reactions. rsc.orgyoutube.com The study of the photochemistry of this compound could reveal unique photoreduction, photooxidation, or rearrangement pathways, potentially influenced by the rigid indan skeleton. nih.gov

Radical Chemistry: The thione functionality can interact with radicals, and the bulky methyl groups may influence the stability and reactivity of any resulting radical intermediates. Exploring reactions involving radical initiators or photochemically generated radicals could uncover new synthetic transformations. nih.gov

Advanced Spectroscopic Characterization and in situ Studies

A thorough understanding of the structure, bonding, and reactive intermediates of this compound will rely on advanced spectroscopic techniques.

Multinuclear NMR Spectroscopy: Detailed ¹H and ¹³C NMR studies will be fundamental. Additionally, advanced 2D NMR techniques (COSY, HSQC, HMBC) will be crucial for unambiguous assignment of all signals, especially given the complex quaternary carbon environment.

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy will provide valuable information on the C=S stretching frequency, which is sensitive to the electronic and steric environment.

UV-Vis Spectroscopy: The electronic transitions of the thiocarbonyl group and the aromatic system will be characterized by UV-Vis spectroscopy, providing insights into the molecule's electronic structure. rsc.org

In situ Spectroscopic Studies: Techniques such as rapid-injection NMR or stopped-flow UV-Vis spectroscopy could be employed to study the kinetics and mechanisms of its reactions, allowing for the detection and characterization of transient intermediates.

Integration of High-Throughput Computational Screening with Experimental Validation

Computational chemistry offers a powerful tool to predict and understand the properties and reactivity of this compound, guiding experimental efforts.

DFT Calculations: Density Functional Theory (DFT) calculations can be used to predict its geometry, electronic structure, spectroscopic properties (NMR, IR, UV-Vis), and frontier molecular orbital energies (HOMO-LUMO gap). nih.gov This information can help in understanding its reactivity in cycloaddition and photochemical reactions.

Reaction Mechanism Modeling: Computational modeling can be used to elucidate the mechanisms of potential reactions, including the identification of transition states and the calculation of activation barriers. This can help in predicting the feasibility of different reaction pathways and in designing experiments to favor desired outcomes.

Virtual Screening: High-throughput computational screening could be used to predict the reactivity of this compound with a large library of virtual reactants, identifying promising candidates for experimental investigation.

Exploration of Thione Chemistry in Niche Academic Fields

The unique structural characteristics of this compound make it a promising candidate for applications in specialized areas of chemistry.

Materials Science: Thione-containing molecules have been investigated for their potential in electronic and optical materials. The specific electronic properties conferred by the tetramethylindan-thione scaffold could be explored for applications in organic semiconductors, nonlinear optical materials, or as components of molecular switches.

Molecular Machinery: The rigid framework and the potential for photochemical or chemical switching of the thione group could make this molecule a building block for the construction of molecular-level machines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.